N-(2-bromophenyl)thiophene-2-sulfonamide is a synthetic compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. This compound features a bromophenyl group and a thiophene ring, contributing to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science.
The compound can be synthesized through various chemical reactions involving thiophene derivatives and brominated aromatic compounds. Its structure suggests potential biological activity, which has been the subject of research in medicinal chemistry.
N-(2-bromophenyl)thiophene-2-sulfonamide is classified as an organic sulfonamide. It is also categorized under heterocyclic compounds due to the presence of the thiophene ring, which is a five-membered aromatic ring containing sulfur.
The synthesis of N-(2-bromophenyl)thiophene-2-sulfonamide typically involves the following steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure.
The molecular formula for N-(2-bromophenyl)thiophene-2-sulfonamide can be represented as .
N-(2-bromophenyl)thiophene-2-sulfonamide can participate in several types of chemical reactions:
The reactivity is influenced by electronic effects from both the bromine and sulfonamide groups, making it a versatile intermediate for further synthetic transformations.
While specific biological mechanisms for N-(2-bromophenyl)thiophene-2-sulfonamide are not extensively documented, compounds within this class often exhibit mechanisms that involve inhibition of enzymes or interference with cellular processes.
Research indicates that sulfonamides can act as antibacterial agents by inhibiting bacterial folic acid synthesis. The presence of the thiophene ring may enhance this activity through increased lipophilicity or interaction with biological targets.
Further studies on solubility, partition coefficients, and stability under various pH conditions would provide deeper insights into its practical applications.
N-(2-bromophenyl)thiophene-2-sulfonamide has potential applications in:
Thiophene-based pharmacophores have evolved into privileged scaffolds in medicinal chemistry due to their versatile bioactivity and synthetic adaptability. The thiophene nucleus ranks as the fourth most prevalent heterocycle in United States Food and Drug Administration (FDA)-approved small-molecule drugs, with seven approvals documented in the past decade alone [1]. This five-membered sulfur-containing heterocycle demonstrates enhanced drug-receptor interactions attributable to the sulfur atom's capacity for hydrogen bonding and its role as a bioisostere for monosubstituted phenyl rings, thereby improving metabolic stability and binding affinity [1]. The integration of sulfonamide functionalities with thiophene frameworks emerged as a strategic advancement, capitalizing on the sulfonamide group's established role as a competitive antagonist of para-aminobenzoic acid in bacterial folate synthesis [2] [7].
Historically, sulfonamide-thiophene hybrids have yielded clinically significant agents across therapeutic domains. Anti-inflammatory drugs such as tiaprofenic acid, antimicrobials including sertaconazole, and antipsychotics such as olanzapine exemplify the pharmacophoric versatility of this hybrid architecture [1]. The structural modularity of thiophene sulfonamides permits extensive derivatization at multiple sites: electrophilic bromination at the thiophene C5 position enhances molecular reactivity for cross-coupling, while sulfonamide nitrogen alkylation modulates physicochemical properties critical for antimicrobial potency [2] [9]. These synthetic handles have enabled systematic structure-activity relationship explorations, establishing that halogenation (particularly bromination) augments antibacterial efficacy by influencing compound lipophilicity and membrane penetration [1] [9].
Table 1: Clinically Approved Thiophene Sulfonamide Derivatives
| Compound | Therapeutic Category | Key Structural Features |
|---|---|---|
| Ticagrelor | Antiplatelet | Thiophene-linked cyclopentyltriazolopyrimidine |
| Olanzapine | Antipsychotic | Thienobenzodiazepine scaffold |
| Sertaconazole | Antifungal | Benzo[b]thiophene sulfonamide derivative |
| Tiaprofenic acid | Anti-inflammatory | Arylthiophene acetic acid derivative |
N-(2-bromophenyl)thiophene-2-sulfonamide represents a structurally optimized derivative within the thiophene sulfonamide class, specifically engineered to combat multidrug-resistant Gram-negative pathogens. Its synthesis typically follows a modular pathway: initial preparation of 5-bromothiophene-2-sulfonamide through electrophilic bromination, followed by N-alkylation via reaction with 1,2-dibromoethane under lithium hydride (LiH) catalysis in dimethylformamide [2]. Subsequent Suzuki-Miyaura cross-coupling with aryl boronic acids enables diversification of the C5 position, yielding biaryl derivatives with enhanced antibacterial spectra [2].
Research demonstrates that the 2-bromophenyl substituent confers exceptional activity against New Delhi Metallo-β-lactamase-producing Klebsiella pneumoniae sequence type 147 (NDM-1-KP ST147), a globally disseminated carbapenem-resistant pathogen. In vitro studies reveal minimum inhibitory concentration (MIC) values of 0.39 μg/mL and minimum bactericidal concentration (MBC) values of 0.78 μg/mL for this compound, outperforming conventional sulfonamides [2]. Molecular docking analyses against the NDM-1 enzyme (Protein Data Bank identifier 5N5I) indicate that the bromophenyl moiety facilitates hydrogen bonding with Thr262 and hydrophobic interactions with Trp93, while the sulfonamide group coordinates the zinc ions within the enzyme's active site, disrupting catalytic function [2] [4]. The compound's low molecular weight (approximately 332.2 g/mol) enhances bacterial membrane penetration, circumventing porin-mediated resistance mechanisms prevalent in Gram-negative bacteria [2].
Table 2: Antimicrobial Efficacy of N-(2-bromophenyl)thiophene-2-sulfonamide Derivatives
| Bacterial Strain | MIC (μg/mL) | Key Resistance Mechanisms | Molecular Interactions |
|---|---|---|---|
| NDM-1-KP ST147 | 0.39 | Metallo-β-lactamase production | H-bond with Thr262; Zn²⁺ coordination |
| Carbapenem-resistant Acinetobacter baumannii | 4.0 | LPS modification; efflux pumps | Not determined |
| Escherichia coli (ESBL-producing) | 11.31 | Extended-spectrum β-lactamases | Hydrophobic pocket occupancy |
Carbapenem-resistant Gram-negative pathogens, including Enterobacterales (CRE), Acinetobacter baumannii (CRAB), and Pseudomonas aeruginosa (CRPA), constitute a critical public health emergency. The World Health Organization classifies CRAB as a Priority 1: Critical pathogen due to mortality rates exceeding 40–60% in invasive infections, compounded by limited therapeutic options [3] [5]. Resistance mechanisms are multifaceted: enzymatic degradation via Ambler class A (Klebsiella pneumoniae carbapenemase), class B (New Delhi metallo-β-lactamase), and class D (oxacillinase-48-like) carbapenemases; porin mutations reducing membrane permeability; and efflux pump overexpression [5] [6]. Alarmingly, over 30,000 carbapenem-nonsusceptible Enterobacterales infections occur annually in the United States alone, with Klebsiella pneumoniae carbapenemase variants implicated in 81.5% of cases [5] [8].
The epidemiological trajectory of these pathogens underscores the urgency for novel agents like N-(2-bromophenyl)thiophene-2-sulfonamide. New Delhi Metallo-β-lactamase-producing strains exhibit endemicity across South Asia, the Mediterranean, and Eastern Europe, with interspecies plasmid transmission accelerating resistance dissemination [6] [8]. Contemporary anti-carbapenemase therapies face limitations: ceftazidime-avibactam lacks activity against metallo-β-lactamases, while cefiderocol, though broad-spectrum, exhibits variable efficacy against oxacillinase-48-like producers [5] [10]. In this context, compounds leveraging novel mechanisms—such as inhibition of lipopolysaccharide transport in Acinetobacter baumannii demonstrated by the clinical candidate zosurabalpin—validate unconventional targets against which thiophene sulfonamides may act [3] [10]. N-(2-bromophenyl)thiophene-2-sulfonamide exemplifies this paradigm, exhibiting potency against strains resistant to last-resort antibiotics (colistin, tigecycline) by disrupting metallo-β-lactamase function rather than conventional β-lactamase inhibition [2] [4].
Table 3: Global Distribution of Key Carbapenem Resistance Determinants
| Resistance Mechanism | Ambler Class | Geographic Prevalence | Therapeutic Vulnerabilities |
|---|---|---|---|
| Klebsiella pneumoniae carbapenemase | A | United States, Greece, Italy, Israel | Susceptible to avibactam combinations |
| New Delhi metallo-β-lactamase | B | South Asia, Balkans, Romania, Poland | Resistant to most β-lactamase inhibitors |
| Oxacillinase-48-like | D | Turkey, North Africa, Middle East, Western Europe | Susceptible to cefiderocol |
| Imipenemase | B | Asia-Pacific region, Japan, Australia | Limited clinical data |
The structural evolution of thiophene sulfonamides addresses two fundamental challenges in anti-carbapenem therapy: overcoming impermeable outer membranes via sulfur-mediated transport and inhibiting zinc-dependent hydrolases through sulfonamide coordination chemistry. As resistance continues to outpace antibiotic development, the pharmacophoric innovation embodied by N-(2-bromophenyl)thiophene-2-sulfonamide offers a template for next-generation agents targeting the escalating threat of carbapenem-resistant infections [1] [2] [9].
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7